molecular formula C7H14ClN3O B2560414 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride CAS No. 1909327-03-2

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride

Cat. No.: B2560414
CAS No.: 1909327-03-2
M. Wt: 191.66
InChI Key: HAOCXXNTPIJFAL-UHFFFAOYSA-N
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Description

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions, which are catalyzed by dual catalytic systems to achieve enantioselectivity . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 2,2-Dimethylmorpholine
  • Octahydrocyclopenta[c]pyrrole

Uniqueness

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is unique due to its specific bicyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c8-7(9)10-3-5-1-2-6(4-10)11-5;/h5-6H,1-4H2,(H3,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOCXXNTPIJFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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